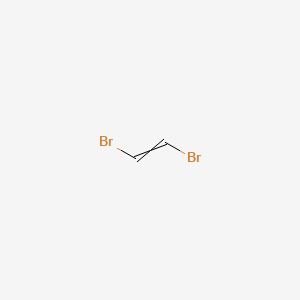

1,2-Dibromoethene

CAS No.:

Cat. No.: VC13493462

Molecular Formula: C2H2Br2

Molecular Weight: 185.85 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H2Br2 |

|---|---|

| Molecular Weight | 185.85 g/mol |

| IUPAC Name | 1,2-dibromoethene |

| Standard InChI | InChI=1S/C2H2Br2/c3-1-2-4/h1-2H |

| Standard InChI Key | UWTUEMKLYAGTNQ-UHFFFAOYSA-N |

| SMILES | C(=CBr)Br |

| Canonical SMILES | C(=CBr)Br |

Introduction

Chemical Identity and Basic Properties

1,2-Dibromoethane is a saturated alkane derivative with two bromine atoms substituted at adjacent carbon atoms. Its molecular formula is , yielding a molecular weight of 187.86 g/mol . The compound’s structure () confers high density (2.17 g/cm³) and low water solubility (0.4% at 20°C) .

Table 1: Physicochemical Properties of 1,2-Dibromoethane

| Property | Value | Source |

|---|---|---|

| Boiling Point | 131°C | |

| Melting Point | 9.8°C | |

| Vapor Pressure | 12 mmHg at 20°C | |

| Odor Threshold | 10 ppm | |

| Solubility in Water | 0.43 g/100 mL (20°C) | |

| Log | 1.76 |

The compound’s stability under ambient conditions contrasts with its decomposition under UV light or heat, generating toxic byproducts like hydrogen bromide .

Applications and Historical Use Cases

Fuel Additives

As a lead scavenger, 1,2-dibromoethane prevented lead oxide accumulation in engines, extending engine life and improving fuel efficiency. Approximately 90% of its historical production was dedicated to this application .

Organic Synthesis

The compound serves as a brominating agent in pharmaceuticals (e.g., sedatives) and dyes. Its reactivity with nucleophiles facilitates the synthesis of vinyl bromide, a fire retardant precursor .

Toxicological Mechanisms and Health Effects

Metabolic Pathways

1,2-Dibromoethane undergoes metabolism via two primary routes:

-

Cytochrome P450 Oxidation: Catalyzed by CYP2E1, forming 2-bromoacetaldehyde, a reactive intermediate implicated in DNA alkylation .

-

Glutathione Conjugation: Mediated by glutathione-S-transferase (GST), producing -(2-bromoethyl)glutathione, which induces renal and hepatic necrosis .

Table 2: Health Effects of 1,2-Dibromoethane Exposure

Animal studies demonstrate a median lethal dose () of 108 mg/kg (rats, oral) and 420 ppm (mice, inhalation) . The U.S. EPA classifies EDB as a Group B2 probable human carcinogen .

Environmental Impact and Regulatory Status

Environmental Persistence

EDB’s low biodegradability and high mobility in soil result in groundwater contamination. Hydrolysis half-lives range from 1.5 years (pH 7) to 4 days (pH 9) . Bioaccumulation is limited due to its moderate log .

Regulatory Frameworks

-

U.S. EPA: Restricted under the Clean Air Act (1990) and Superfund Act (1980) .

-

EU: Prohibited under REACH Annex XVII due to reproductive toxicity .

Contemporary Research and Alternatives

Recent studies focus on EDB’s role in atmospheric ozone depletion and alternatives like 1,2-dichloroethane in lead scavenging. Bioremediation using Rhodococcus spp. shows promise in degrading EDB via hydrolytic dehalogenation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume